4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate
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Overview
Description
4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of acetoxy groups at specific positions on the phenyl and coumarin rings, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 4-hydroxyphenyl derivatives followed by cyclization to form the coumarin ring. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove acetoxy groups or reduce other functional groups present in the molecule.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace acetoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds .
Scientific Research Applications
4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest in biomedical research.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent and in the development of new drugs.
Industry: It is used in the production of dyes, optical brighteners, and as a component in certain types of coatings
Mechanism of Action
The mechanism of action of 4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin involves its interaction with specific molecular targets and pathways. The acetoxy groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetoxyphenyl)-2-butanone: Known for its use in flavor and fragrance industries.
4-AcO-DMT: A synthetic psychedelic compound with structural similarities but different pharmacological effects.
4-Hydroxycoumarin: A naturally occurring compound with anticoagulant properties.
Uniqueness
4-(4-Acetoxyphenyl)-5,7-diacetoxycoumarin is unique due to the presence of multiple acetoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
97746-21-9 |
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Molecular Formula |
C21H16O8 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
[4-(5,7-diacetyloxy-2-oxochromen-4-yl)phenyl] acetate |
InChI |
InChI=1S/C21H16O8/c1-11(22)26-15-6-4-14(5-7-15)17-10-20(25)29-19-9-16(27-12(2)23)8-18(21(17)19)28-13(3)24/h4-10H,1-3H3 |
InChI Key |
ABPAECXMPXPVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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